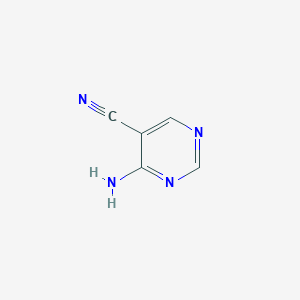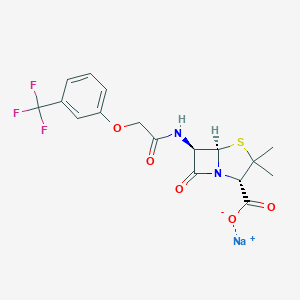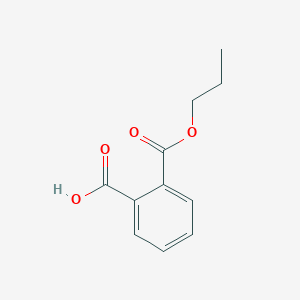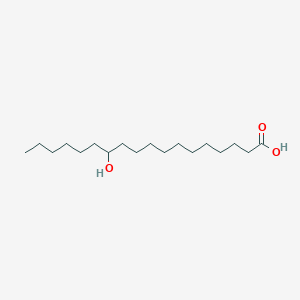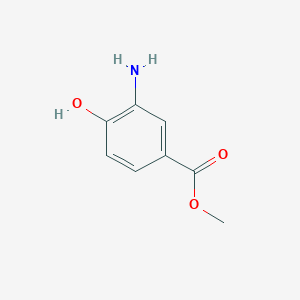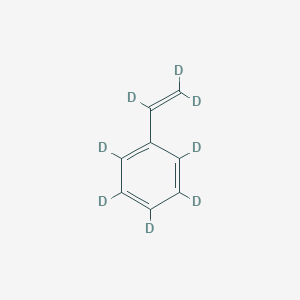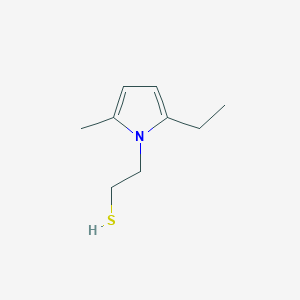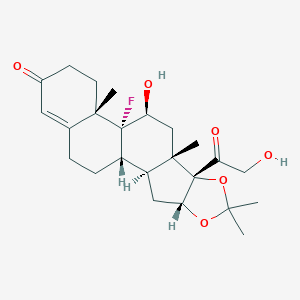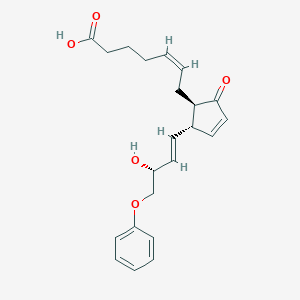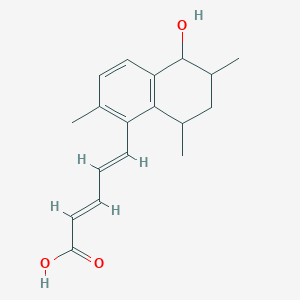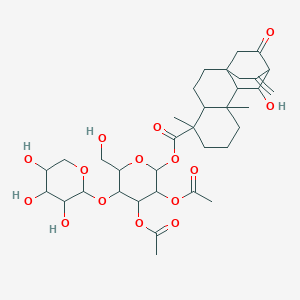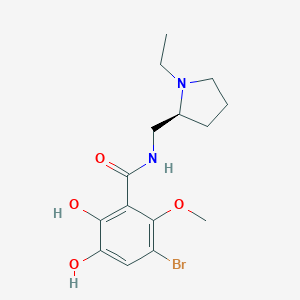
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)- is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a synthetic compound that has been developed through various synthesis methods, and its mechanism of action has been studied in detail. In
Wirkmechanismus
The mechanism of action of Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)- is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)- in lab experiments is its potential as an anticancer agent. It has been shown to have potent anticancer properties and has been studied for its potential use in the treatment of various types of cancer. However, one of the limitations of using Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)- in lab experiments is its potential toxicity. It is important to carefully evaluate the toxicity of this compound before using it in clinical trials.
Zukünftige Richtungen
There are several future directions for the research on Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)-. One of the future directions is to further study its mechanism of action and identify the specific enzymes that it targets. Another future direction is to evaluate its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, there is a need to evaluate its toxicity and safety profile in more detail to determine its potential for use in clinical trials. Finally, there is a need to evaluate its potential use in the treatment of other diseases beyond cancer, such as autoimmune diseases and inflammatory disorders.
Synthesemethoden
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)- can be synthesized through various methods. One of the most commonly used methods is the reaction of 3-bromo-4-hydroxybenzaldehyde with (S)-N-((1-ethyl-2-pyrrolidinyl)methyl)amine in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)- has been extensively researched for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, prostate cancer, and lung cancer.
Eigenschaften
CAS-Nummer |
148460-80-4 |
|---|---|
Produktname |
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)- |
Molekularformel |
C15H21BrN2O4 |
Molekulargewicht |
373.24 g/mol |
IUPAC-Name |
5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dihydroxy-6-methoxybenzamide |
InChI |
InChI=1S/C15H21BrN2O4/c1-3-18-6-4-5-9(18)8-17-15(21)12-13(20)11(19)7-10(16)14(12)22-2/h7,9,19-20H,3-6,8H2,1-2H3,(H,17,21)/t9-/m0/s1 |
InChI-Schlüssel |
RJMFJSBUCRXRGR-VIFPVBQESA-N |
Isomerische SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Br)O)O |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Br)O)O |
Kanonische SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Br)O)O |
Synonyme |
5 bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3-dihydroxy-6-methoxybenzamide semioxalate NCQ 436 NCQ-436 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)
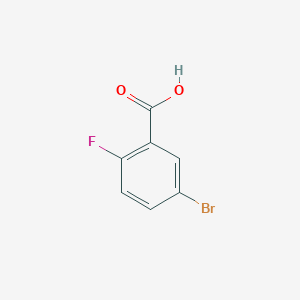
![2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B127031.png)
